5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that α-bromoisobutyryl bromide, a compound with a similar structure, has been used as an atom transfer radical polymerization (atrp) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . It also forms an N-protected halodienamide, which provided four- and five-membered lactams in the presence of copper (I) and a tertiary amine .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s solubility in common organic solvents suggests that it may have good bioavailability
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity with water and alcohol suggests that its stability and efficacy may be affected by the presence of these substances in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Bromo-substituted furan derivatives: These compounds have a bromine atom attached to a furan ring, similar to the target compound.
Isobutyryl-substituted compounds: These compounds contain an isobutyryl group, which can influence their chemical and biological properties.
Uniqueness
5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-8-7-12-3-4-14(9-13(12)10-21)20-17(22)15-5-6-16(19)24-15/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFLGFRVAVXLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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